molecular formula C8H9NO3S B14237330 5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one CAS No. 392681-71-9

5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B14237330
CAS No.: 392681-71-9
M. Wt: 199.23 g/mol
InChI Key: JIWSWLHKZGMINZ-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a unique combination of functional groups, including a hydroxymethyl group, a thiophene ring, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of thiophene-2-carboxylic acid with formaldehyde and an amine under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis. This action makes it a potential candidate for the development of new antibiotics .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydroxymethyl)-2-thiophenecarboxaldehyde
  • 5-(Hydroxymethyl)-2-thiophenecarboxylic acid
  • 3-(Thiophen-2-yl)-1,3-oxazolidin-2-one

Uniqueness

5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one is unique due to the presence of both a hydroxymethyl group and an oxazolidinone ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

392681-71-9

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

5-(hydroxymethyl)-3-thiophen-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H9NO3S/c10-5-6-4-9(8(11)12-6)7-2-1-3-13-7/h1-3,6,10H,4-5H2

InChI Key

JIWSWLHKZGMINZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CS2)CO

Origin of Product

United States

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